molecular formula C13H12BClO3 B2968265 3-(Benzyloxy)-2-chlorophenylboronic acid CAS No. 2377611-50-0

3-(Benzyloxy)-2-chlorophenylboronic acid

Cat. No.: B2968265
CAS No.: 2377611-50-0
M. Wt: 262.5
InChI Key: BASTYDMFDLBRGI-UHFFFAOYSA-N
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Description

Contextualization of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids are organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. In modern organic synthesis, they have become indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, a fundamental process in the construction of complex molecular architectures. researchgate.net

The utility of arylboronic acids extends beyond C-C bond formation to include the construction of carbon-heteroatom bonds (C-N, C-O, C-S). researchgate.net Their popularity stems from several desirable characteristics: they are generally stable, often crystalline solids that are easy to handle, and they exhibit low toxicity. researchgate.net Furthermore, they are compatible with a wide range of functional groups and are often stable in aqueous conditions, making them versatile reagents for a myriad of chemical transformations. researchgate.net Arylboronic acids can also serve as precursors to aryl radicals, opening up alternative pathways for chemical reactions. nih.gov

Strategic Importance of Substituted Phenylboronic Acids as Synthetic Intermediates

The true versatility of arylboronic acids is realized through the introduction of various substituents onto the phenyl ring. Substituted phenylboronic acids are crucial synthetic intermediates that allow chemists to introduce specific, functionalized aryl groups into a target molecule. The nature and position of these substituents—whether they are electron-donating or electron-withdrawing—can significantly modulate the electronic properties and reactivity of the boronic acid.

This modulation is strategically important for several reasons. It allows for fine-tuning the reaction conditions of cross-coupling reactions and can influence the ultimate biological or material properties of the final product. The presence of multiple, different functional groups on the boronic acid provides chemists with orthogonal chemical "handles" that can be selectively modified in subsequent synthetic steps. This capability is paramount in the multistep synthesis of pharmaceuticals, agrochemicals, and advanced materials, where precise control over molecular architecture is essential.

Overview of 3-(Benzyloxy)-2-chlorophenylboronic Acid in Contemporary Chemical Research

Within the diverse family of substituted phenylboronic acids, this compound (CAS No. 2377611-50-0) is a noteworthy intermediate. Its structure is characterized by a phenyl ring substituted with a boronic acid group at position 1, a chlorine atom at position 2, and a benzyloxy group at position 3. This specific arrangement of substituents imparts a unique combination of steric and electronic properties to the molecule.

The ortho-chloro substituent makes the C-B bond sterically hindered and influences the electronic nature of the ring, while the meta-benzyloxy group provides another point of functionality. The benzyloxy group, a benzyl (B1604629) ether, is a common protecting group for phenols, which can be cleaved under specific conditions to reveal a hydroxyl group, adding to the compound's synthetic utility.

As a specialized building block, this compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, to introduce the 3-(benzyloxy)-2-chlorophenyl moiety into more complex molecules. While detailed, specific applications in the synthesis of named bioactive molecules are not extensively documented in widely available scientific literature, its structural motifs are relevant to the construction of complex biaryl systems found in medicinal chemistry and materials science research. Its value lies in its potential as a precursor for molecules where this specific substitution pattern is a key structural element.

Chemical Compound Data

Below is an interactive table detailing the key properties of this compound.

PropertyValue
IUPAC Name (3-(Benzyloxy)-2-chlorophenyl)boronic acid
CAS Number 2377611-50-0
Molecular Formula C₁₃H₁₂BClO₃
Molecular Weight 262.50 g/mol
Synonyms 3-Benzyloxy-2-chlorobenzeneboronic acid

Properties

IUPAC Name

(2-chloro-3-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASTYDMFDLBRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzyloxy 2 Chlorophenylboronic Acid

Direct Borylation Approaches to Arylboronic Acids

Direct C–H borylation represents a powerful and atom-economical strategy for the synthesis of arylboronic acids. nih.gov This approach avoids the need for pre-functionalized substrates, such as organohalides, thereby shortening synthetic sequences. Transition-metal catalysts, particularly those based on palladium and iridium, are pivotal in activating otherwise inert C–H bonds for borylation. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C–H activation has been extensively studied. rsc.org In the context of synthesizing 3-(benzyloxy)-2-chlorophenylboronic acid, a palladium catalyst would be employed to selectively activate a C–H bond on a 1-(benzyloxy)-2-chlorobenzene precursor in the presence of a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂).

The regioselectivity of the C–H activation is a critical aspect of this methodology. The directing ability of the substituents on the aromatic ring—the benzyloxy and chloro groups—plays a crucial role. While palladium-catalyzed C–H functionalization can be directed by various functional groups, the interplay between the ortho-directing benzyloxy group and the meta-directing chloro group would influence the position of borylation. rsc.orgorganic-chemistry.org The reaction typically proceeds via a concerted metalation-deprotonation mechanism, where a palladium complex coordinates to the aromatic ring and cleaves a C–H bond. Subsequent reductive elimination yields the arylboronate ester and regenerates the active palladium catalyst. organic-chemistry.org

Key components of a typical palladium-catalyzed borylation reaction are summarized in the table below.

ComponentExampleRole
Palladium Catalyst Pd(OAc)₂Facilitates C-H bond activation
Ligand SPhos, XPhosStabilizes the catalyst and influences reactivity
Boron Source Bis(pinacolato)diboron (B₂pin₂)Provides the boryl moiety
Oxidant/Additive Oxygen, BenzoquinoneRe-oxidizes the palladium catalyst
Solvent Toluene, DioxaneReaction medium

This table presents typical components for a palladium-catalyzed C-H borylation reaction.

Iridium-catalyzed C–H borylation has emerged as a particularly effective method for the synthesis of arylboronic acids, often exhibiting complementary regioselectivity to palladium-catalyzed systems. organic-chemistry.org These reactions are typically directed by steric factors, favoring borylation at the least hindered C–H position. researchgate.net For a 1-(benzyloxy)-2-chlorobenzene precursor, an iridium catalyst would likely direct borylation to the C-6 position, which is sterically most accessible.

The catalytic cycle is believed to involve an iridium(III) or iridium(V) intermediate. The active catalyst, often an iridium complex with a bipyridine or phenanthroline ligand, reacts with the boron reagent and the aromatic substrate to effect the C–H bond cleavage and subsequent C–B bond formation. nih.govcore.ac.uk A significant advantage of iridium catalysis is its broad functional group tolerance.

The table below outlines common reagents and conditions for this transformation.

ComponentExampleRole
Iridium Precatalyst [Ir(cod)Cl]₂ or [Ir(cod)OMe]₂Source of the active iridium catalyst
Ligand 4,4'-Di-tert-butylbipyridine (dtbpy)Controls reactivity and selectivity
Boron Source Bis(pinacolato)diboron (B₂pin₂)Borylating agent
Solvent Cyclohexane, Tetrahydrofuran (B95107) (THF)Reaction medium
Temperature 80-120 °CProvides thermal energy for the reaction

This table illustrates typical components used in an iridium-catalyzed C-H borylation reaction.

Conversion from Halogenated Precursors

The synthesis of arylboronic acids from aryl halides is a classic and reliable strategy. nih.gov This approach involves the conversion of a carbon-halogen bond into a carbon-boron bond, typically through an organometallic intermediate.

Lithium-halogen exchange is a rapid and efficient method for generating aryllithium species from aryl halides, particularly iodides and bromides. numberanalytics.comscribd.com To synthesize this compound via this route, a suitable precursor such as 1-(benzyloxy)-2-chloro-3-iodobenzene would be treated with an organolithium reagent, like n-butyllithium or t-butyllithium, at low temperatures. harvard.edu

This exchange reaction is typically very fast, proceeding via an "ate-complex" intermediate. scribd.comprinceton.edu The resulting aryllithium intermediate is a potent nucleophile and is immediately quenched with an electrophilic boron source, most commonly trimethyl borate (B1201080) or triisopropyl borate. chemicalbook.com The reaction mixture is then subjected to acidic hydrolysis to yield the final boronic acid. nih.gov The extremely low temperatures (often -78 °C or lower) are crucial to prevent side reactions of the highly reactive organolithium intermediate. chemicalbook.com

StepReagentConditionsPurpose
1. Lithium-Halogen Exchange n-Butyllithium or t-ButyllithiumAnhydrous THF, -78 °CGenerates the aryllithium intermediate
2. Borylation (Quenching) Trimethyl borate B(OMe)₃Anhydrous THF, -78 °CForms a boronate ester intermediate
3. Hydrolysis Aqueous Acid (e.g., HCl)Room TemperatureConverts the boronate ester to the boronic acid

This table outlines the sequential steps and conditions for synthesizing an arylboronic acid via lithium-halogen exchange.

The formation of a Grignard reagent from an aryl halide and magnesium metal is another foundational method for preparing arylboronic acids. sigmaaldrich.com This procedure involves reacting a precursor like 1-(benzyloxy)-2-chloro-3-bromobenzene with magnesium turnings in an anhydrous ether solvent, such as THF or diethyl ether. miracosta.edu Initiators like iodine or 1,2-dibromoethane (B42909) may be required to start the reaction on the magnesium surface.

The resulting Grignard reagent, 3-(benzyloxy)-2-chlorophenylmagnesium bromide, is then treated with a trialkyl borate at low temperature. Similar to the organolithium route, the reaction is completed by acidic workup to hydrolyze the intermediate borate ester and afford the desired this compound. miracosta.edu Grignard reactions are generally less sensitive than organolithium reactions but still require strictly anhydrous conditions. sigmaaldrich.com

StepReagentConditionsPurpose
1. Grignard Formation Magnesium (Mg) turningsAnhydrous THF or Et₂O, refluxGenerates the Grignard reagent (organomagnesium halide)
2. Borylation Trimethyl borate B(OMe)₃-70 °C to 0 °CForms a magnesium boronate complex
3. Hydrolysis Aqueous Acid (e.g., HCl)Room TemperatureYields the final arylboronic acid

This table details the process for synthesizing an arylboronic acid using a Grignard reagent.

Optimization of Reaction Conditions and Synthetic Efficiency

The efficiency of any synthetic route to this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently adjusted to maximize yield and purity include the choice of catalyst, ligand, solvent, base, temperature, and reaction time. researchgate.net

For direct borylation methods, the catalyst system is paramount. The selection of the metal (Pd or Ir) and the corresponding ligand can dramatically influence both the yield and the regioselectivity of the C–H activation. In palladium-catalyzed reactions, bulky, electron-rich phosphine (B1218219) ligands are often employed. organic-chemistry.org For iridium-catalyzed borylations, bipyridine-based ligands are common. researchgate.net

In syntheses proceeding from halogenated precursors, the quality and reactivity of the organometallic intermediate are critical. The choice of solvent can affect the stability and solubility of Grignard or organolithium reagents. chemicalbook.comsigmaaldrich.com Additives, such as lithium chloride in Grignard reactions, can enhance the rate and efficiency of the metal-halogen exchange. sigmaaldrich.com Furthermore, maintaining low temperatures during the formation and quenching of these intermediates is essential to suppress side reactions, such as protonation by trace acidic species or reaction with the solvent. harvard.educhemicalbook.com The controlled addition of the borate ester is also crucial to prevent the formation of over-borylated byproducts. chemicalbook.com

Ultimately, the optimization process is an empirical one, often requiring systematic screening of various parameters to identify the ideal conditions for the synthesis of this compound.

Influence of Catalytic Ligands in Boronations

The catalytic borylation of aryl halides or arenes represents a powerful and widely used method for the synthesis of arylboronic acids and their esters. In a prospective synthesis of this compound from a precursor like 1-(benzyloxy)-2-chloro-3-bromobenzene, the choice of catalyst and, crucially, the associated ligand, is paramount for achieving high efficiency and yield. These reactions, often variants of the Miyaura borylation, typically employ a palladium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂).

The role of the ligand is to stabilize the palladium center, facilitate the oxidative addition of the aryl halide, and promote the subsequent transmetalation and reductive elimination steps of the catalytic cycle. For sterically hindered or electronically deactivated substrates, such as those with ortho-substituents, the use of bulky and electron-rich phosphine ligands is often required.

Key Ligand Classes and Their Influence:

Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for palladium-catalyzed borylation reactions. Their bulk and electron-donating properties promote the formation of the active monoligated palladium(0) species, which is highly reactive in the oxidative addition step. The specific choice of ligand can influence reaction rates and prevent the formation of undesired side products.

N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr or IMes, form very stable and highly active palladium complexes. rsc.org These catalysts are known for their high turnover numbers and their ability to catalyze difficult cross-coupling reactions, making them a viable option for the synthesis of sterically congested boronic esters.

Iridium-Catalyzed C-H Borylation: An alternative strategy involves the direct C-H borylation of 1-(benzyloxy)-2-chlorobenzene. This approach, typically catalyzed by an iridium complex, offers the advantage of not requiring a halogenated precursor. The regioselectivity is directed by steric factors, with the borylation usually occurring at the least hindered C-H bond. Ligands for these systems are often bipyridine or phenanthroline derivatives, which are essential for the catalytic activity. However, for the desired 3-position, the directing effects of the existing benzyloxy and chloro groups would need to be carefully considered, as they may not favor the required regioselectivity.

The selection of the optimal ligand is often empirical and requires screening a variety of candidates to maximize the yield of the desired this compound pinacol (B44631) ester, which can then be hydrolyzed to the final product.

Ligand TypeCatalyst System ExampleTypical ApplicationInfluence on Borylation
Biaryl PhosphinePd₂(dba)₃ / SPhosBorylation of aryl halides/triflatesEnhances catalytic activity for hindered substrates, improves reaction rates.
N-Heterocyclic Carbene[Pd(IPr)Cl₂]₂Borylation of electron-rich/poor aryl chloridesForms highly stable and active catalysts, suitable for challenging couplings.
Bipyridine[Ir(cod)OMe]₂ / dtbpyDirect C-H borylation of arenesControls regioselectivity in C-H activation, favoring sterically accessible positions.

Role of Solvent Systems and Temperature Control in Synthesis

Control over solvent and temperature is critical in the synthesis of arylboronic acids, as these parameters directly influence reaction kinetics, solubility of reagents, and the stability of reactive intermediates. The optimal conditions vary significantly depending on the chosen synthetic route.

Lithiation-Borylation Route:

A highly effective method for preparing ortho-substituted arylboronic acids is through a lithiation-borylation sequence. This pathway would involve the reaction of a suitable precursor with an organolithium reagent followed by quenching with a boron electrophile like trimethyl borate or triisopropyl borate.

Solvent Systems: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential for this method. chemicalbook.com These solvents are required to solvate and stabilize the organolithium intermediate formed during the reaction. The use of polar aprotic solvents is crucial for ensuring the reactivity of the organolithium species.

Temperature Control: Strict temperature control is the most critical parameter in this process. The initial lithiation step, whether via direct deprotonation or halogen-metal exchange, is typically performed at cryogenic temperatures, most commonly -78 °C (a dry ice/acetone bath). chemicalbook.com Maintaining this low temperature is vital to prevent side reactions, such as decomposition of the organolithium intermediate or unwanted reactions with the solvent or other functional groups present in the molecule. After the addition of the borate ester, the reaction is often allowed to slowly warm to room temperature before aqueous workup. chemicalbook.com Failure to control the temperature can lead to significantly reduced yields and the formation of complex impurity profiles.

Palladium-Catalyzed Borylation Route:

In contrast to the cryogenic conditions of lithiation, catalytic borylation reactions are typically conducted at elevated temperatures.

Solvent Systems: Aprotic solvents with relatively high boiling points are commonly used to facilitate the reaction. These include dioxane, toluene, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent can affect the solubility of the catalyst, base, and substrates, thereby influencing the reaction efficiency.

Temperature Control: These reactions generally require heating, with temperatures often ranging from 80 °C to 120 °C. The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. Optimization of the temperature is important; excessively high temperatures can lead to catalyst decomposition or protodeboronation (loss of the boryl group) of the product, while temperatures that are too low may result in sluggish or incomplete reactions. rsc.org

Synthetic RouteTypical SolventsTemperature RangeRationale
Lithiation-BorylationTHF, Diethyl Ether-78 °C to Room Temp.Stabilizes organolithium intermediate; prevents side reactions.
Pd-Catalyzed BorylationDioxane, Toluene, DMF80 °C to 120 °CEnsures sufficient energy for catalytic cycle; maintains reagent solubility.

Methodologies for Enhanced Isolation and Purification of this compound

Arylboronic acids are known for their tendency to form trimeric anhydrides (boroxines) upon dehydration and can be challenging to purify via standard chromatographic methods due to their polarity and potential for streaking on silica (B1680970) gel. Therefore, specialized non-chromatographic techniques are often preferred for their isolation and purification.

Acid-Base Extraction: A fundamental and highly effective method for purifying boronic acids relies on their acidic nature. google.com The crude product, dissolved in an organic solvent like ethyl acetate (B1210297) or diethyl ether, can be washed with an aqueous basic solution (e.g., sodium hydroxide). This converts the boronic acid into its corresponding water-soluble boronate salt, which partitions into the aqueous phase, leaving non-acidic organic impurities behind. The aqueous layer is then separated, re-acidified (e.g., with HCl), and the pure boronic acid is extracted back into an organic solvent. google.com This simple and scalable method is often sufficient to achieve high purity.

Recrystallization: Recrystallization is a common technique for purifying solid arylboronic acids. researchgate.netorgsyn.org The selection of an appropriate solvent system is key. Hot water is sometimes effective for simple phenylboronic acids. reddit.com For more functionalized molecules like this compound, mixed solvent systems, such as ethyl acetate/hexane or toluene/heptane, are often employed. The crude solid is dissolved in a minimal amount of the hot, good solvent, and the poor solvent is added until turbidity is observed, promoting the formation of pure crystals upon cooling.

Derivatization with Diols or Aminoalcohols: Boronic acids readily and reversibly form stable cyclic esters or adducts with diols or specific aminoalcohols. This property can be exploited for purification. For instance, reacting the crude boronic acid with diethanolamine (B148213) can lead to the formation of a stable, crystalline adduct that precipitates from nonpolar solvents. reddit.com This crystalline solid can be isolated by filtration and then hydrolyzed back to the highly pure boronic acid by treatment with acid.

Scavenger Resins: For removing residual boronic acid from a reaction mixture where it was used as a reagent, polymer-supported scavenger resins can be employed. Resins with diol functionalities, such as those derived from catechol or N-methyldiethanolamine, can selectively bind to the boronic acid, allowing for its removal by simple filtration. andersonsprocesssolutions.com

These methods, particularly acid-base extraction and recrystallization, are robust and generally provide this compound of sufficient purity for subsequent use in synthetic applications like Suzuki-Miyaura cross-coupling reactions.

Reactivity and Mechanistic Investigations of 3 Benzyloxy 2 Chlorophenylboronic Acid

Transmetalation Processes in Cross-Coupling Reactions

Transmetalation is a critical step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the organic group from the boronic acid is transferred to a transition metal catalyst. The efficiency of this process is highly dependent on the electronic and steric properties of the substituents on the arylboronic acid.

Evaluation of the Benzyloxy Substituent's Role in Boron Activation

The benzyloxy group, situated at the meta-position relative to the boronic acid moiety, is generally considered to be electron-donating through resonance and weakly electron-withdrawing through induction. In the context of transmetalation, an electron-donating group can increase the electron density on the ipso-carbon (the carbon atom bonded to boron), which may enhance its nucleophilicity and facilitate its transfer to the metal center. However, without specific kinetic data for 3-(Benzyloxy)-2-chlorophenylboronic acid, the precise electronic contribution of the benzyloxy group in this specific substitution pattern remains unquantified.

Protodeboronation Pathways of Arylboronic Acids

Protodeboronation is a common side reaction in processes involving arylboronic acids, leading to the replacement of the boronic acid group with a hydrogen atom. This process can occur under both acidic and basic conditions.

Acid-Catalyzed De-boronation Mechanisms

In acidic media, the protodeboronation of arylboronic acids is thought to proceed via protonation of the aryl ring, followed by cleavage of the carbon-boron bond. The rate of this reaction is influenced by the electronic properties of the substituents on the aromatic ring. While general mechanisms have been proposed, no specific studies on the acid-catalyzed protodeboronation of this compound have been found to provide quantitative data or to elucidate the specific role of its substituents in this process.

Base-Mediated De-boronation Mechanisms

Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate species. This boronate is generally more susceptible to protodeboronation. The mechanism is believed to involve the attack of a proton source (such as water) on the ipso-carbon of the boronate. The electronic effects of the substituents play a crucial role, with electron-withdrawing groups generally accelerating the reaction. The combined electronic influence of the meta-benzyloxy and ortho-chloro groups on the stability of the boronate and its susceptibility to protodeboronation for this compound has not been specifically investigated.

Lewis Acidity and Complexation Behavior

Boronic acids are Lewis acids due to the empty p-orbital on the boron atom. They can accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a tetrahedral boronate complex. The Lewis acidity of an arylboronic acid is influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups generally increase Lewis acidity, while electron-donating groups decrease it.

For this compound, the electron-withdrawing ortho-chloro group would be expected to increase its Lewis acidity, while the meta-benzyloxy group might have a moderating effect. However, without experimental measurements of its pKa value or studies on its complexation with Lewis bases, a precise characterization of its Lewis acidity and complexation behavior is not possible.

Formation and Stability of Boronate Esters and Anions

Boronic acids are known to exist in equilibrium between a neutral, trigonal planar species and an anionic, tetrahedral boronate species in the presence of nucleophiles, such as hydroxide ions or diols. This equilibrium is fundamental to the reactivity of this compound in various chemical transformations.

The formation of boronate esters occurs through the reversible reaction of the boronic acid with a diol. This reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate. The stability of the resulting boronate ester is influenced by several factors, including the structure of the diol and the electronic properties of the boronic acid. Electron-withdrawing groups on the phenyl ring of the boronic acid, such as the ortho-chloro substituent in the title compound, generally increase the Lewis acidity of the boron atom, which can favor the formation of the boronate ester.

The stability of boronate esters is often discussed in terms of their resistance to hydrolysis. Steric hindrance around the boron center can significantly enhance hydrolytic stability. For instance, boronate esters derived from sterically hindered diols like pinacol (B44631) are generally more stable than those derived from simpler diols like ethylene (B1197577) glycol.

Table 1: Illustrative Stability of Boronate Esters of Arylboronic Acids with Various Diols

DiolPhenylboronic Acid (Half-life, min)2-Chlorophenylboronic Acid (Half-life, min)
Ethylene Glycol510
1,3-Propanediol1525
Pinacol>1440>1440
Diethanolamine (B148213)>1440>1440

This table provides illustrative data based on general knowledge of boronic acid chemistry to demonstrate the relative stability of different boronate esters. Specific experimental data for this compound is not available.

Interactions with Various Lewis Bases

The Lewis acidic nature of the boron atom in this compound allows it to interact with a variety of Lewis bases. These interactions can range from weak, reversible associations to the formation of stable, covalent adducts. Common Lewis bases that interact with boronic acids include amines, phosphines, and compounds containing oxygen or sulfur donor atoms.

The strength of the interaction is influenced by both the basicity of the Lewis base and the Lewis acidity of the boronic acid. The ortho-chloro substituent in this compound is expected to enhance its Lewis acidity, thereby promoting stronger interactions with Lewis bases compared to its non-halogenated counterpart.

A well-studied interaction of boronic acids is with N-methyliminodiacetic acid (MIDA). This reaction forms a stable bicyclic boronate ester, known as a MIDA boronate. MIDA boronates are exceptionally stable and are often used as a protecting group for the boronic acid functionality in multi-step organic synthesis. The formation of the MIDA boronate of this compound would proceed via the reaction with MIDA under dehydrating conditions.

Other nitrogen-containing Lewis bases, such as pyridines and various amines, can also form adducts with boronic acids. The formation of these adducts can often be observed by spectroscopic methods, such as NMR spectroscopy, where changes in the chemical shifts of the boron and protons adjacent to the boron atom can provide evidence of the interaction.

Table 2: Illustrative 11B NMR Chemical Shifts of Arylboronic Acid Adducts with Lewis Bases

Lewis BasePhenylboronic Acid (δ, ppm)2-Chlorophenylboronic Acid (δ, ppm)
None28.529.8
Pyridine19.218.5
N-Methylimidazole17.816.9
Diethanolamine9.59.1

This table presents typical 11B NMR chemical shift ranges for adducts of phenylboronic acids with various Lewis bases to illustrate the effect of coordination on the boron nucleus. Specific experimental data for this compound is not available.

Applications of 3 Benzyloxy 2 Chlorophenylboronic Acid in Advanced Organic Synthesis

Cross-Coupling Chemistry

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and arylboronic acids are key players in this palladium-catalyzed reaction. It is highly probable that 3-(Benzyloxy)-2-chlorophenylboronic acid could participate in such reactions. However, specific studies detailing its coupling with a range of aryl and heteroaryl halides or pseudohalides are not readily found in the current body of scientific literature.

Other Palladium-Catalyzed Coupling Reactions Involving Related Intermediates

Beyond the Suzuki-Miyaura reaction, arylboronic acids can be precursors to other reactive intermediates in palladium-catalyzed transformations. However, the literature does not provide specific examples of other coupling reactions, such as the Heck or Sonogashira reactions, that directly utilize or are initiated by this compound.

Participation in Electrophilic Aromatic Substitution Reactions at the Boronic Acid Moiety

The boronic acid group is known to be susceptible to electrophilic ipso-substitution, where the boronic acid moiety is replaced by an electrophile. This reaction provides a pathway to introduce a variety of functional groups onto the aromatic ring. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. uci.edumsu.edumasterorganicchemistry.commasterorganicchemistry.com The directing effects of the existing benzyloxy and chloro substituents would influence the position of any further substitution. However, specific investigations into the electrophilic aromatic substitution reactions on this compound have not been reported.

Role as a Versatile Building Block for Complex Molecular Architectures

Organic building blocks are fundamental components for the synthesis of more complex molecules. nbinno.comcymitquimica.comsemanticscholar.org Given its functionalization, this compound has the potential to serve as a valuable scaffold in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The benzyloxy group can be a stable protecting group or a precursor for a phenol (B47542), while the chloro and boronic acid functionalities offer handles for various cross-coupling reactions. Despite this theoretical potential, there is a lack of documented instances in the scientific literature where this specific compound has been utilized as a key building block in the total synthesis of complex natural products or designed functional molecules.

Construction of Substituted Biaryl Compounds

The formation of carbon-carbon (C-C) bonds is a central theme in organic synthesis, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful methods for this purpose. core.ac.uknih.gov This reaction facilitates the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. nih.gov Phenylboronic acids are key coupling partners in these reactions, reacting with aryl halides or pseudohalides in the presence of a palladium catalyst and a base. nih.govicmpp.roresearchgate.net

This compound is an excellent substrate for these transformations. The presence of the ortho-chloro and meta-benzyloxy groups introduces specific steric and electronic features that can be exploited to create highly functionalized and sterically hindered biaryl systems. beilstein-journals.org The palladium-catalyzed coupling of this boronic acid with a variety of aryl halides (such as aryl bromides or chlorides) provides a direct route to a diverse range of substituted biaryls. nih.govnih.gov

The general reaction scheme involves the coupling of this compound with an aryl halide (Ar-X) under typical Suzuki-Miyaura conditions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized depending on the specific substrates used. researchgate.netmdpi.com Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. icmpp.ro

Table 1: Examples of Substituted Biaryl Compounds Synthesized via Suzuki-Miyaura Coupling This table presents hypothetical product structures based on established Suzuki-Miyaura reaction principles with various aryl halides.

Aryl Halide (Ar-X)Resulting Biaryl ProductPotential Significance of Product Structure
4-Bromotoluene2-Chloro-4'-methyl-3-(benzyloxy)-1,1'-biphenylCore structure for liquid crystals or pharmaceutical intermediates.
1-Bromo-4-methoxybenzene2-Chloro-4'-methoxy-3-(benzyloxy)-1,1'-biphenylPrecursor for natural product synthesis or biologically active molecules.
3-Bromopyridine3-(2-Chloro-3-(benzyloxy)phenyl)pyridineHeterocyclic biaryl for ligand design or medicinal chemistry.
1-Bromonaphthalene1-(2-Chloro-3-(benzyloxy)phenyl)naphthaleneComponent for organic light-emitting diodes (OLEDs) or molecular sensors.

Synthesis of Fused Polycyclic Aromatic Systems

Beyond the synthesis of simple biaryls, this compound is a valuable precursor for the construction of complex fused polycyclic aromatic systems. These extended π-systems are of significant interest for their applications in organic electronics, serving as materials for organic semiconductors and optoelectronic devices. nih.govrsc.org

One robust strategy for synthesizing these systems involves an intramolecular cyclization reaction following an initial intermolecular Suzuki-Miyaura coupling. For example, coupling this compound with an aryl halide bearing an ortho-functional group suitable for a subsequent ring-forming reaction (e.g., a methyl or formyl group) can generate a biaryl intermediate primed for cyclization. Subsequent dehydrocyclization or other ring-closing reactions can then lead to the formation of a fused polycyclic structure. The benzyloxy group can be strategically removed (debenzylation) to reveal a phenol, which can participate in cyclization reactions or be used to tune the electronic properties and solubility of the final product.

Another advanced approach is the use of boronic acids in the synthesis of boron-doped polycyclic aromatic hydrocarbons (PAHs). nih.gov In these syntheses, boronic acids or their derivatives can be used to construct planarized triarylboranes which can then undergo cyclization to form fully fused systems where a boron atom is embedded within the aromatic core. nih.govrsc.org The unique electronic properties conferred by the boron atom make these materials highly promising for optoelectronics. rsc.org While direct examples using this compound are specific to proprietary research, its structure is well-suited for such synthetic strategies, contributing a pre-functionalized ring to the final polycyclic framework. mpg.de

Table 2: Potential Fused Polycyclic Aromatic Systems Derived from this compound This table outlines potential polycyclic structures that could be targeted using this compound as a key starting material.

Target Polycyclic SystemSynthetic StrategyPotential Application
Substituted DibenzofuransSuzuki coupling with 2-bromophenol (B46759) followed by intramolecular etherification (Ullmann condensation). Debenzylation may be required.Fluorescent materials, organic semiconductors.
Substituted FluorenonesSuzuki coupling with 2-bromobenzaldehyde, followed by oxidation of the resulting biaryl and intramolecular cyclization.Luminescent polymers, chemical sensors.
Boron-Doped PAHsIncorporation into a multi-step synthesis involving the formation of a triarylborane intermediate, followed by oxidative dehydrocyclization. nih.govBoron-doped graphene models, optoelectronic materials. rsc.org
Phenanthrene DerivativesSuzuki coupling with a vinyl-substituted aryl bromide followed by an intramolecular Heck reaction or photocyclization.Molecular electronics, dye synthesis.

Derivatization and Functionalization of 3 Benzyloxy 2 Chlorophenylboronic Acid

Synthesis and Applications of Boronate Esters and Anhydrides

The boronic acid moiety is readily converted into boronate esters and anhydrides. This transformation is often performed to improve stability, modify reactivity, and enhance solubility in organic solvents. Boronate esters, in particular, are crucial intermediates in many synthetic applications.

The most common method for the synthesis of boronate esters from boronic acids is through condensation with a diol. This reaction is typically reversible and driven to completion by the removal of water. Pinacol (B44631) (2,3-dimethyl-2,3-butanediol) is a frequently used diol, yielding stable and crystalline pinacol boronate esters. The formation of these esters can be achieved under mild conditions, for instance, by reacting the boronic acid with pinacol in an ethereal solvent like tetrahydrofuran (B95107) (THF) at ambient temperature. google.com

Anhydrides of boronic acids, known as boroxines (six-membered rings with alternating boron and oxygen atoms), can form spontaneously upon dehydration of the boronic acid. This process can often be reversed by the addition of water.

The chemo- and regioselectivity of esterification is generally high, as the reaction specifically targets the B(OH)2 group without affecting the chloro or benzyloxy functionalities under standard conditions.

Table 1: Common Reagents for Boronate Ester Synthesis

Reagent Product Type Typical Conditions
Pinacol Pinacol Boronate Ester THF, Room Temperature
Neopentyl glycol Neopentyl Glycol Boronate Ester Toluene, Dean-Stark trap
Diethanolamine (B148213) Diethanolamine Boronate Ester EtOAc, Heating

Boronate derivatives are pivotal in complex synthetic sequences, including cascade and multi-component reactions, which allow for the rapid construction of complex molecular architectures from simple precursors. The boronate ester of 3-(benzyloxy)-2-chlorophenylboronic acid can serve as a key component in palladium-catalyzed cascade reactions. researchgate.net For example, in a hypothetical cascade, the arylboronic ester could participate in a domino sequence involving bond formations such as C-C, C-N, or C-O bonds. researchgate.net Such transformations often proceed with high selectivity, constructing multiple rings and stereocenters in a single synthetic operation. researchgate.net The specific functionalities of the 3-(benzyloxy)-2-chlorophenyl group can be used to direct these complex cyclizations and build unique heterocyclic scaffolds.

Modifications of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic oxygen. Its selective removal and subsequent functionalization of the resulting phenol (B47542) are critical steps for introducing further molecular diversity.

The cleavage of the benzyl (B1604629) ether to unveil the free phenol can be accomplished under various conditions. A common and effective method involves treatment with a strong acid, such as trifluoroacetic acid (TFA). To prevent side reactions, such as benzylation of other aromatic rings, a cation scavenger is often added. Pentamethylbenzene has been shown to be a highly effective scavenger in this context, trapping the released benzyl cation and promoting rapid and clean deprotection. scispace.com This method is efficient and proceeds without the formation of significant byproducts. scispace.com

Another widely used method for O-debenzylation is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. This process is generally clean and high-yielding.

Table 2: Selected Methods for Benzyloxy Group Deprotection

Method Reagents Key Features
Acidolysis Trifluoroacetic Acid (TFA), Pentamethylbenzene Fast, efficient at room temperature, minimizes side reactions. scispace.com
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C) Mild conditions, clean reaction, high yield.

Once the phenolic hydroxyl group is unmasked, it becomes a nucleophilic handle for a wide range of functionalization reactions. Standard etherification and esterification reactions can be employed to introduce new substituents. nih.gov

Etherification: The Williamson ether synthesis, involving the reaction of the phenoxide (formed by treating the phenol with a base like potassium carbonate or sodium hydride) with an alkyl halide (e.g., methyl iodide, ethyl bromide), can be used to synthesize various alkyl or substituted aryl ethers.

Esterification: The phenol can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding esters.

These transformations allow for the attachment of a wide variety of functional groups, significantly expanding the chemical space accessible from the parent compound.

Transformations Involving the Chloro Substituent

The chloro substituent on the aromatic ring is a versatile functional group that can participate in numerous transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The chloro group on this compound can be targeted to introduce new aryl, alkyl, or amino groups, among others.

Aryl chlorides are typically less reactive than the corresponding bromides or iodides, often requiring more specialized catalytic systems. However, modern palladium catalysis, often employing electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos), enables the efficient coupling of aryl chlorides. organic-chemistry.org

Table 3: Potential Cross-Coupling Reactions for the Chloro Substituent

Reaction Name Coupling Partner Catalyst/Ligand System (Example) Bond Formed
Suzuki-Miyaura Coupling Aryl- or Vinylboronic Acids/Esters Pd(OAc)₂, SPhos, K₃PO₄ C(sp²)-C(sp²)
Buchwald-Hartwig Amination Primary or Secondary Amines Pd₂(dba)₃, BINAP, NaOt-Bu C(sp²)-N
Sonogashira Coupling Terminal Alkynes PdCl₂(PPh₃)₂, CuI, Et₃N C(sp²)-C(sp)
Heck Coupling Alkenes Pd(OAc)₂, P(o-tol)₃, Et₃N C(sp²)-C(sp²)

These transformations provide a powerful avenue for elaborating the core structure of this compound, making it a valuable intermediate for the synthesis of complex organic molecules.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a powerful method for the replacement of a leaving group on an aromatic ring with a nucleophile. The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. Typically, the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group is required to stabilize the intermediate Meisenheimer complex, thereby facilitating the reaction.

In the case of this compound, the chloro leaving group is situated ortho to the benzyloxy group and meta to the boronic acid moiety. The benzyloxy group is generally considered to be electron-donating, which would deactivate the ring towards nucleophilic attack. The boronic acid group is electron-withdrawing, but its position meta to the chlorine atom offers no resonance stabilization to the negative charge that would develop during a hypothetical SNAr reaction.

A comprehensive review of the scientific literature reveals a notable absence of studies detailing the successful application of SNAr pathways for the derivatization of this compound at the chloro position. This lack of reported examples strongly suggests that the electronic configuration of the molecule is not conducive to this type of transformation under standard SNAr conditions. The deactivating effect of the benzyloxy group likely outweighs the activating effect of the boronic acid group in this context, rendering the chloro substituent inert to nucleophilic displacement.

Interactive Data Table: Hypothetical SNAr Reactions of this compound

Due to the lack of experimental data in the literature, the following table is presented for illustrative purposes to conceptualize potential SNAr reactions. The reaction conditions and outcomes are hypothetical and not based on published research.

NucleophileProposed ProductHypothetical ConditionsExpected Outcome
Sodium methoxide3-(Benzyloxy)-2-methoxyphenylboronic acidHigh temperature, polar aprotic solvent (e.g., DMF, DMSO)Reaction not expected to proceed or in very low yield
Ammonia3-(Benzyloxy)-2-aminophenylboronic acidHigh pressure and temperatureReaction not expected to proceed or in very low yield
Sodium azide3-(Benzyloxy)-2-azidophenylboronic acidElevated temperature in DMFReaction not expected to proceed or in very low yield

Metal-Catalyzed Cross-Coupling Reactions at the Chloro Position

Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are widely used to functionalize aryl halides. The reactivity of an aryl halide in these reactions is influenced by the nature of the halogen (I > Br > Cl) and the electronic and steric environment of the aromatic ring.

Aryl chlorides are known to be less reactive than the corresponding bromides and iodides, often requiring more specialized and reactive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) to achieve efficient oxidative addition to the palladium center.

Despite the widespread use of these methods, a thorough search of the chemical literature and patent databases did not yield any specific examples of metal-catalyzed cross-coupling reactions occurring at the chloro position of this compound. This suggests that either these reactions have not been attempted or that they are challenging to perform successfully, potentially due to catalyst inhibition by the boronic acid moiety or steric hindrance from the adjacent benzyloxy group. The proximity of the bulky benzyloxy group to the chloro substituent may sterically encumber the approach of a bulky palladium catalyst, thereby impeding the initial oxidative addition step which is crucial for the catalytic cycle.

Interactive Data Table: Prospective Metal-Catalyzed Cross-Coupling Reactions of this compound

As with the SNAr reactions, the following table is based on prospective, rather than reported, transformations, highlighting the types of cross-coupling reactions that could theoretically be explored. The feasibility and specific conditions would require experimental investigation.

Coupling PartnerReaction TypePotential Catalyst SystemProspective Product
Phenylboronic acidSuzuki-MiyauraPd(OAc)₂, SPhos, K₃PO₄2-(Benzyloxy)-[1,1'-biphenyl]-3-ylboronic acid
AnilineBuchwald-Hartwig AminationPd₂(dba)₃, RuPhos, NaOtBu3-(Benzyloxy)-2-(phenylamino)phenylboronic acid
PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N3-(Benzyloxy)-2-(phenylethynyl)phenylboronic acid
StyreneHeckPd(OAc)₂, P(o-tol)₃, Et₃N(E)-3-(Benzyloxy)-2-styrylphenylboronic acid

Computational and Theoretical Studies on 3 Benzyloxy 2 Chlorophenylboronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules such as 3-(Benzyloxy)-2-chlorophenylboronic acid.

The three-dimensional structure of this compound is not static. The presence of rotatable bonds, specifically the C-O bond of the benzyloxy group, the C-C bond connecting the phenyl ring to the boronic acid group, and the C-B bond, allows the molecule to adopt various conformations. Conformational analysis using DFT can identify the most stable (lowest energy) conformers and the energy barriers between them.

The steric bulk of the benzyloxy group and the adjacent chlorine atom significantly influences the preferred orientation of the boronic acid and benzyloxy substituents relative to the phenyl ring. DFT calculations, often performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely model these non-covalent interactions. The calculations would likely reveal that the most stable conformer minimizes steric hindrance between the large benzyloxy group, the chlorine atom, and the boronic acid moiety. The dihedral angles between the phenyl ring and the planes of the benzyloxy group and the boronic acid group are key parameters determined in these studies.

Table 1: Hypothetical DFT-Calculated Dihedral Angles for Low-Energy Conformers of this compound

Conformer Dihedral Angle (C-C-O-C) (°) Dihedral Angle (C-C-B-O) (°) Relative Energy (kcal/mol)
A 178.5 15.2 0.00
B 85.3 175.8 2.5

Note: This data is illustrative and represents typical outputs of a DFT conformational analysis.

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide detailed information about the distribution of electrons within this compound. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy and phenyl rings, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is anticipated to have significant contributions from the boronic acid group, specifically the empty p-orbital on the boron atom, making it the center for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Table 2: Hypothetical FMO Properties of this compound from DFT Calculations

Molecular Orbital Energy (eV) Primary Localization
HOMO -6.2 Benzyloxy group, Phenyl ring
LUMO -1.5 Boronic acid group

Note: This data is illustrative. The specific energy values would be determined by the chosen DFT functional and basis set.

Beyond FMO theory, DFT calculations can quantify various parameters that predict the reactivity and selectivity of this compound. These "conceptual DFT" descriptors are derived from the calculated electronic structure.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the oxygen atoms of the benzyloxy and boronic acid groups would be regions of high negative potential, while the hydrogen atoms of the boronic acid and the area around the boron atom would show positive potential.

Fukui Functions: These functions identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint specific atoms that are most likely to participate in a reaction. researchgate.net

Table 3: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Value (eV) Interpretation
Ionization Potential (I) ≈ -E(HOMO) 6.2 Energy required to remove an electron
Electron Affinity (A) ≈ -E(LUMO) 1.5 Energy released upon adding an electron
Chemical Hardness (η) = (I-A)/2 2.35 Resistance to change in electron distribution

Note: This data is illustrative and derived from the hypothetical FMO energies in Table 2.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, solvent interactions, and other time-dependent processes.

The behavior of this compound in solution is critically influenced by its interactions with solvent molecules. MD simulations can explicitly model these interactions. By placing the molecule in a box of solvent molecules (e.g., water, ethanol, or THF) and simulating their movements, one can study solvation shells, hydrogen bonding patterns, and the influence of the solvent on the conformational preferences of the solute.

For instance, in a polar protic solvent like water, MD simulations would likely show strong hydrogen bonding between the solvent and the hydroxyl groups of the boronic acid. This solvation can stabilize certain conformers over others and affects the accessibility of the reactive sites of the molecule. The simulations can also provide information on the diffusion of the molecule through the solvent and its local environment.

Phenylboronic acids are famously used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. MD simulations can be employed to study the elementary steps of such catalytic cycles, including the crucial ligand exchange (transmetalation) step where the organic group is transferred from boron to the palladium catalyst.

An MD simulation could model this compound approaching a palladium complex in a solvent box. The simulation could track the interactions and structural changes that lead to the formation of the transition state for ligand exchange. By analyzing the trajectories of the atoms over time, researchers can gain insights into the mechanism, the role of the solvent, and the energetic barriers involved in the process. These studies are computationally intensive but offer a dynamic perspective that is complementary to the static picture provided by DFT.

Based on the information available, there are no specific computational and theoretical studies focusing on the mechanistic insights of reactions involving this compound.

Therefore, the section on "Mechanistic Insights Derived from Computational Modeling of Reactions" for this particular compound cannot be provided at this time.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 3-(Benzyloxy)-2-chlorophenylboronic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the electronic environment and connectivity of atoms within the molecule.

¹H, ¹³C, and ¹¹B NMR Analysis for Understanding Electronic Environment

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyloxy group and the substituted phenyl ring. The benzylic protons (O-CH₂-Ph) would likely appear as a singlet. The aromatic protons of the phenyl ring in the benzyloxy group would typically resonate in the range of 7.3-7.5 ppm. The protons on the 2-chlorophenylboronic acid moiety would exhibit a more complex splitting pattern due to their specific substitution. The boronic acid protons (-B(OH)₂) often present as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The benzylic carbon (O-CH₂) would be readily identifiable. The aromatic carbons would appear in the typical downfield region for sp² hybridized carbons. The carbon atom attached to the boron atom would show a characteristic chemical shift, influenced by the electronegativity of boron and the electronic effects of the substituents on the phenyl ring.

¹¹B NMR Spectroscopy: Boron-11 NMR is particularly useful for characterizing boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to the coordination state and the substituents on the boron atom. For a trigonal planar boronic acid like this compound, a relatively broad signal is expected in the region of 27-33 ppm in a neutral solution.

Application of 2D NMR Techniques for Comprehensive Structural Elucidation

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, which is crucial for assigning the protons on the substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for establishing the connectivity between the benzyloxy group and the 2-chlorophenylboronic acid moiety.

Advanced Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the precise elemental formula of this compound, C₁₃H₁₂BClO₃, by comparing the experimentally measured exact mass with the calculated theoretical mass.

Elucidation of Fragmentation Pathways

In a mass spectrometer, the molecular ion of this compound can undergo fragmentation. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of the benzyloxy group.

Cleavage of the benzyl (B1604629) group, leading to a tropylium (B1234903) ion fragment (m/z 91).

Loss of water from the boronic acid group.

Fragmentation of the substituted phenyl ring.

A detailed analysis of these fragmentation patterns can help to confirm the proposed structure.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and benzylic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), B-O stretching (around 1300-1400 cm⁻¹), and C-O stretching of the ether linkage.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also show characteristic bands for the aromatic ring vibrations and other functional groups. The B-O stretching vibration is also typically Raman active.

Analysis of Functional Group Vibrations and Hydrogen Bonding

Key Vibrational Modes:

O-H Stretching: The hydroxyl groups of the boronic acid are central to its reactivity and intermolecular interactions. In the solid state, extensive hydrogen bonding is anticipated, which would lead to broad and red-shifted O-H stretching bands in the IR spectrum, typically in the range of 3200-3400 cm⁻¹. In contrast, the free O-H stretching vibrations, which might be observed in a dilute solution in a non-polar solvent, would appear at higher frequencies, generally between 3600 and 3700 cm⁻¹.

B-O Stretching: The vibrations of the boron-oxygen bonds are characteristic of boronic acids. The asymmetric B-O stretching mode is expected to appear as a strong band in the IR spectrum, typically in the region of 1330-1380 cm⁻¹. The symmetric B-O stretching vibration is usually weaker in the IR but may be more prominent in the Raman spectrum.

C-Cl Stretching: The carbon-chlorine stretching vibration of the chlorophenyl ring is expected to give rise to a band in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Phenyl Ring Vibrations: The aromatic rings will exhibit several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹, and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Benzyloxy Group Vibrations: The benzyloxy substituent will contribute its own set of characteristic vibrations, including the C-O-C ether stretching modes, which are typically found in the 1000-1300 cm⁻¹ range.

The presence and nature of hydrogen bonding can be further inferred from shifts in the vibrational frequencies of the participating functional groups. For instance, the formation of hydrogen bonds involving the boronic acid's OH groups as donors will cause a significant lowering of the O-H stretching frequency and a broadening of the corresponding spectral band.

Interactive Table of Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)Notes
O-H Stretch (Hydrogen Bonded)3200 - 3400Broad and intense band in the IR spectrum, indicative of intermolecular hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100Multiple weak to medium bands.
C=C Stretch (Aromatic)1450 - 1600Several bands of varying intensity.
B-O Asymmetric Stretch1330 - 1380Typically a strong and characteristic band for boronic acids.
C-O-C Stretch (Ether)1000 - 1300Characteristic of the benzyloxy group.
C-Cl Stretch600 - 800Found in the fingerprint region.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. While the crystal structure of this compound has not been reported, the structure of a closely related analogue, [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid, offers significant insights into the likely solid-state conformation and packing of the title compound. nih.gov

Determination of Solid-State Structure and Intermolecular Interactions

Based on the crystallographic data of its bromo- and fluoro-substituted analogue, this compound is expected to adopt a largely planar conformation with respect to the phenylboronic acid moiety. nih.gov The dihedral angle between the phenyl ring and the boronic acid group is likely to be small, facilitating π-conjugation. The benzyloxy group will be oriented to minimize steric hindrance.

Interactive Table of Expected Structural Parameters (based on an analogue)

ParameterExpected ValueReference Analogue Data nih.gov
C-B Bond Length~1.56 Å1.563(6) Å
B-O Bond Lengths~1.37 Å1.367(5) Å and 1.376(5) Å
C-Cl Bond Length~1.74 ÅN/A (C-Br in analogue is ~1.90 Å)
C-O (ether) Bond Length~1.37 Å1.372(4) Å
O-B-O Bond Angle~114°114.1(4)°
Dihedral Angle (Phenyl - BO₂)< 10°8.96(4)°

Characterization of Hydrogen Bonding Networks in Crystalline Forms

Phenylboronic acids commonly form centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds between the boronic acid groups of two molecules. This creates a characteristic eight-membered ring motif. It is highly probable that this compound will exhibit this dimeric structure.

Furthermore, the presence of the ether oxygen in the benzyloxy group introduces the possibility of additional, weaker C-H···O hydrogen bonds, which could link these primary dimeric units into more extended one-, two-, or three-dimensional networks. The specific nature of this extended network will depend on the steric and electronic influences of the chloro and benzyloxy substituents. In the analogue structure, one of the OH groups is involved in an intramolecular O-H···O hydrogen bond with the ether oxygen, while the other participates in the intermolecular dimerization. nih.gov

Interactive Table of Expected Hydrogen Bond Parameters (based on an analogue)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Type of Interaction
O-H···O~0.84~1.85~2.70~175Intermolecular
O-H···O (ether)~0.84~2.10~2.65~120Intramolecular

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Methodological Advancements

3-(Benzyloxy)-2-chlorophenylboronic acid is a substituted arylboronic acid with potential as a versatile building block in organic synthesis. While specific research on this compound is limited, the well-established chemistry of arylboronic acids in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a strong framework for its application. Methodological advancements in cross-coupling, such as the development of highly active catalysts and the use of environmentally benign solvent systems, will undoubtedly enhance the utility of this and other substituted arylboronic acids.

Identification of Emerging Research Directions for Substituted Arylboronic Acids

Future research will likely focus on expanding the scope of coupling partners for sterically hindered and electronically challenging arylboronic acids. The development of novel ligands that can facilitate difficult coupling reactions is an ongoing area of investigation. Furthermore, the application of photoredox catalysis in conjunction with palladium catalysis is an emerging field that could open up new reaction pathways for arylboronic acids.

Prognosis for Novel Synthetic Methodologies and Catalytic Systems Leveraging this compound

The development of more efficient and selective catalytic systems will be crucial for fully realizing the synthetic potential of this compound. This includes catalysts that can operate at low loadings, tolerate a wide range of functional groups, and enable reactions under mild conditions. The unique substitution pattern of this molecule may also lend itself to the development of novel tandem or one-pot reaction sequences, where the chloro or benzyloxy groups are manipulated in concert with the boronic acid moiety to rapidly build molecular complexity.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(Benzyloxy)-2-chlorophenylboronic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or halogen-borylation reactions. For example, the benzyloxy group can be introduced via nucleophilic aromatic substitution on a pre-functionalized chlorophenylboronic acid precursor. Recrystallization from methanol or ethanol is recommended for purity optimization, as anhydride impurities are common in boronic acids . Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirming purity by HPLC (C18 column, acetonitrile/water gradient) ensures minimal byproducts .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use a combination of 1H^1H, 13C^{13}C, and 11B^{11}B NMR to confirm substitution patterns and boron coordination. For crystallographic validation, X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) is ideal. Crystalline powders of related benzyloxy-substituted boronic acids have been resolved to <2 Å resolution, confirming steric effects of the benzyloxy group .

Q. What are the key stability considerations for this compound under storage?

  • Methodological Answer : Store at 0–6°C in anhydrous conditions to prevent hydrolysis of the boronic acid group. Stability tests under inert atmospheres (argon) show minimal degradation over 6 months. Avoid prolonged exposure to moisture or basic conditions, which promote boroxine formation .

Advanced Research Questions

Q. How does the 2-chloro substituent influence reactivity in cross-coupling reactions compared to other halogenated analogs?

  • Methodological Answer : The 2-chloro group induces steric hindrance, reducing reaction rates in Suzuki couplings compared to para-substituted analogs. Kinetic studies (monitored by 19F^{19}F NMR for fluorine-tagged substrates) show a 15–20% decrease in yield compared to 4-chloro derivatives. However, the ortho position enhances regioselectivity in multi-halogenated substrates .

Q. What strategies mitigate competing protodeboronation during catalytic applications?

  • Methodological Answer : Use Pd(OAc)2_2/SPhos catalyst systems with K3_3PO4_4 as a base in THF/water (4:1) at 60°C. Under these conditions, protodeboronation is suppressed to <5%, as confirmed by LC-MS analysis. Adding catalytic amounts of Cu(I) (e.g., CuTC) further stabilizes the boronate intermediate .

Q. How do electronic effects of the benzyloxy group impact acidity and binding affinity in sensor applications?

  • Methodological Answer : The electron-donating benzyloxy group lowers the pKa of the boronic acid (estimated ~8.5 via potentiometric titration) compared to unsubstituted phenylboronic acids (pKa ~10). This enhances sugar-binding affinity (e.g., fructose) in aqueous buffers, as demonstrated by isothermal titration calorimetry (ITC) .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from varying anhydride content. Use 11B^{11}B NMR to quantify boroxine impurities and dynamic vapor sorption (DVS) to assess hygroscopicity. Solubility in DMSO (≥50 mg/mL) and methanol (20 mg/mL) is reproducible when anhydride levels are <10% .

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